molecular formula C20H20N4O2 B4373859 1-METHYL-N~3~,N~4~-BIS(3-METHYLPHENYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE

1-METHYL-N~3~,N~4~-BIS(3-METHYLPHENYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4373859
M. Wt: 348.4 g/mol
InChI Key: OSCLDWPUAHOTDS-UHFFFAOYSA-N
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Description

1-methyl-N,N’-bis(3-methylphenyl)-1H-pyrazole-3,4-dicarboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its two 3-methylphenyl groups attached to the nitrogen atoms and a 1-methyl group on the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N,N’-bis(3-methylphenyl)-1H-pyrazole-3,4-dicarboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Methyl Group: The 1-methyl group can be introduced via methylation using methyl iodide or dimethyl sulfate.

    Attachment of the 3-Methylphenyl Groups: The 3-methylphenyl groups can be attached through a nucleophilic substitution reaction using 3-methylphenylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N,N’-bis(3-methylphenyl)-1H-pyrazole-3,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amide groups to amines.

    Substitution: Substituted derivatives with new functional groups attached to the nitrogen atoms.

Scientific Research Applications

1-methyl-N,N’-bis(3-methylphenyl)-1H-pyrazole-3,4-dicarboxamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-N,N’-bis(3-methylphenyl)-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N,N’-bis(4-methylphenyl)-1H-pyrazole-3,4-dicarboxamide: Similar structure but with 4-methylphenyl groups.

    1-methyl-N,N’-bis(3-chlorophenyl)-1H-pyrazole-3,4-dicarboxamide: Similar structure but with 3-chlorophenyl groups.

Uniqueness

1-methyl-N,N’-bis(3-methylphenyl)-1H-pyrazole-3,4-dicarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-methyl-3-N,4-N-bis(3-methylphenyl)pyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-13-6-4-8-15(10-13)21-19(25)17-12-24(3)23-18(17)20(26)22-16-9-5-7-14(2)11-16/h4-12H,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCLDWPUAHOTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(N=C2C(=O)NC3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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